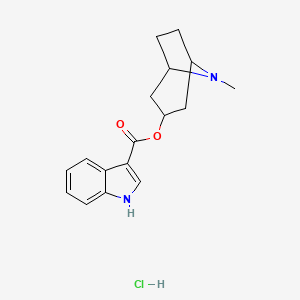
Tropisetron hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ICS 205-930 involves the esterification of 1H-indole-3-carboxylic acid with 8-methyl-8-azabicyclo[3.2.1]octan-3-ol . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine under anhydrous conditions .
Industrial Production Methods: Industrial production of ICS 205-930 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ICS 205-930 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können es in seine reduzierten Formen umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Indolring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate des Indolrings und modifizierte Estergruppen .
Wissenschaftliche Forschungsanwendungen
ICS 205-930 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es hilft beim Verständnis der Rolle von Serotoninrezeptoren in verschiedenen biologischen Prozessen.
Industrie: Es wird bei der Entwicklung neuer Antiemetika und anderer Therapeutika eingesetzt.
5. Wirkmechanismus
ICS 205-930 übt seine Wirkungen aus, indem es selektiv an Serotonin-5-Hydroxytryptamin-3-Rezeptoren bindet und so die Wirkung von Serotonin blockiert. Dies verhindert die Aktivierung des Rezeptors, der für die Induktion von Übelkeit und Erbrechen verantwortlich ist . Zusätzlich moduliert es als partieller Agonist des Alpha7-Nikotinacetylcholinrezeptors die Neurotransmission und zeigt entzündungshemmende Eigenschaften .
Ähnliche Verbindungen:
Ondansetron: Ein weiterer Serotonin-5-Hydroxytryptamin-3-Rezeptorantagonist, der als Antiemetikum verwendet wird.
Granisetron: Ähnlich wie ICS 205-930 wird es verwendet, um Übelkeit und Erbrechen zu verhindern, die durch Chemotherapie verursacht werden.
Dolasetron: Eine weitere Verbindung mit ähnlichen antiemetischen Eigenschaften.
Einzigartigkeit: ICS 205-930 ist einzigartig aufgrund seiner doppelten Wirkung als Serotonin-5-Hydroxytryptamin-3-Rezeptorantagonist und partieller Agonist des Alpha7-Nikotinacetylcholinrezeptors. Dieser duale Mechanismus bietet zusätzliche therapeutische Vorteile, wie z. B. entzündungshemmende Wirkungen, die bei anderen ähnlichen Verbindungen nicht beobachtet werden .
Wirkmechanismus
ICS 205-930 exerts its effects by selectively binding to serotonin 5-hydroxytryptamine 3 receptors, thereby blocking the action of serotonin. This prevents the activation of the receptor, which is responsible for inducing nausea and vomiting . Additionally, as a partial agonist of the alpha7 nicotinic acetylcholine receptor, it modulates neurotransmission and exhibits anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Ondansetron: Another serotonin 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ICS 205-930, it is used to prevent nausea and vomiting caused by chemotherapy.
Dolasetron: Another compound with similar antiemetic properties.
Uniqueness: ICS 205-930 is unique due to its dual action as a serotonin 5-hydroxytryptamine 3 receptor antagonist and an alpha7 nicotinic acetylcholine receptor partial agonist. This dual mechanism provides additional therapeutic benefits, such as anti-inflammatory effects, which are not observed with other similar compounds .
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
| Record name | Tropisetron hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


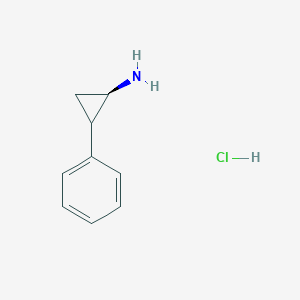
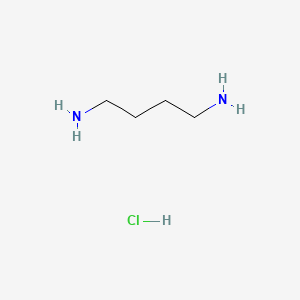
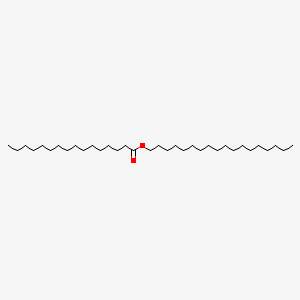
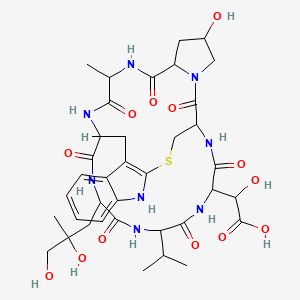

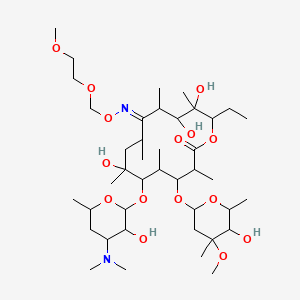
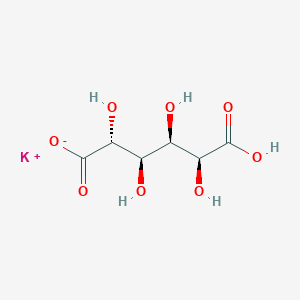
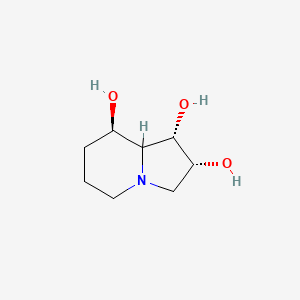

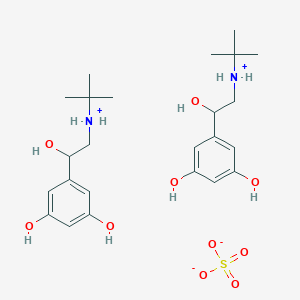

![(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride](/img/structure/B7804143.png)


